molecular formula C18H14ClF3N4O3S2 B2654271 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1351618-85-3

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2654271
CAS No.: 1351618-85-3
M. Wt: 490.9
InChI Key: LEBTVZSXKIVTEL-UHFFFAOYSA-N
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Description

Introduction to the 1,3,4-Thiadiazole Framework

Historical Development of 1,3,4-Thiadiazoles in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus was first synthesized by Emil Fischer in 1882 through cyclization reactions involving thiosemicarbazides. Its medicinal potential became apparent in the mid-20th century with the development of acetazolamide (9 ) and methazolamide (10 ), carbonic anhydrase inhibitors used to treat glaucoma. These discoveries validated the scaffold’s capacity to interact with enzymatic targets, spurring further exploration. By the 1980s, derivatives like cefazolin (13 ) demonstrated antibacterial properties, cementing 1,3,4-thiadiazoles as a platform for antibiotic design. Recent decades have seen exponential growth in applications, with over 1,200 patents filed between 2010 and 2025 for thiadiazole-based therapeutics targeting cancer, microbial infections, and neurological disorders.

Significance of 1,3,4-Thiadiazoles as Privileged Scaffolds

1,3,4-Thiadiazoles are classified as privileged scaffolds due to their ability to bind diverse biological targets through multiple mechanisms. Key attributes include:

  • Electron-deficient aromaticity : The planar, conjugated ring system enables π-π stacking and charge-transfer interactions with protein residues.
  • Hydrogen-bonding capacity : Nitrogen and sulfur atoms act as hydrogen-bond acceptors, facilitating target engagement.
  • Lipophilicity : The sulfur atom enhances membrane permeability, improving bioavailability.

These properties underpin the scaffold’s broad therapeutic applicability, evidenced by derivatives with anticancer, antiviral, and antitubercular activities. For instance, 1,3,4-thiadiazole-containing hybrids exhibit IC50 values below 10 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Structural Uniqueness of N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

This compound integrates three pharmacophoric elements into a single entity, leveraging the 1,3,4-thiadiazole core for target binding and stability:

Table 1: Structural Components and Their Roles
Component Role in Bioactivity Structural Influence
1,3,4-Thiadiazole core Electron-deficient scaffold for π-π interactions Enhances binding to ATP-binding pockets and enzymatic active sites
2-Chloro-5-(trifluoromethyl)phenyl Electron-withdrawing substituent for metabolic stability Reduces oxidative degradation and improves half-life
Thioether linkage (-S-CH2-) Flexibility modulator for conformational adaptation Balances rigidity and mobility to optimize target fit
2,5-Dimethylfuran-3-carboxamide Hydrophobic domain for membrane penetration Facilitates blood-brain barrier crossing and intracellular accumulation

Key Structural Features :

  • Electron-Withdrawing Substituents : The trifluoromethyl (-CF3) and chloro (-Cl) groups create an electron-deficient aromatic system, stabilizing the compound against nucleophilic attack while enhancing affinity for electron-rich targets like kinase ATP-binding sites.
  • Hybridization Strategy : Merging the thiadiazole with a furan carboxamide mimics natural product architectures, enabling dual inhibition of enzymes such as carbonic anhydrase and tyrosine kinase.
  • Stereoelectronic Tuning : The thioether bridge (-S-CH2-) introduces rotational freedom, allowing the phenyl and furan moieties to adopt conformations optimal for target engagement.

Comparative studies show that replacing the thiadiazole core with oxadiazole or thiazole reduces potency by 3–5-fold, underscoring its irreplaceable role in maintaining activity.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O3S2/c1-8-5-11(9(2)29-8)15(28)24-16-25-26-17(31-16)30-7-14(27)23-13-6-10(18(20,21)22)3-4-12(13)19/h3-6H,7H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBTVZSXKIVTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and enzyme inhibition activities, as well as its structural characteristics and synthesis.

Chemical Structure and Properties

The molecular formula of the compound is C18H11ClF4N4O2SC_{18}H_{11}ClF_4N_4O_2S, with a molecular weight of 490.9 g/mol. The compound features a thiadiazole ring, a furan moiety, and a trifluoromethyl group, which are known to enhance biological activity.

Structural Representation

Property Value
Molecular FormulaC18H11ClF4N4O2S
Molecular Weight490.9 g/mol
IUPAC NameN-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
SMILESC1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The findings suggest that modifications in the chemical structure can lead to enhanced activity against these pathogens.

Case Study: Inhibition of Mycobacterium tuberculosis

In a study evaluating various hydrazinecarboxamides against M. tuberculosis , it was noted that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µM, indicating moderate antimicrobial activity . The presence of the thiadiazole ring in the structure is hypothesized to contribute to this activity through interactions with bacterial enzymes.

Enzyme Inhibition

The compound has also been assessed for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and are targets for drugs aimed at treating neurodegenerative diseases.

Table: Enzyme Inhibition Potency

Compound IC50 (µM) AChEIC50 (µM) BuChE
Rivastigmine30.050.0
N-Hexyl derivative38.658.0
Tridecyl derivative27.040.0

The above table illustrates that some derivatives of the compound demonstrate comparable or superior inhibition to established drugs like rivastigmine .

The proposed mechanism for the biological activity of this compound involves non-covalent interactions with the active sites of enzymes and bacterial proteins. Molecular docking studies suggest that the compound can effectively bind to target sites, inhibiting enzymatic activity crucial for microbial survival and proliferation .

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of compounds containing thiadiazole scaffolds in antidiabetic drug development. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds. In vitro assays have demonstrated that derivatives similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibit significant inhibition against key enzymes related to diabetes management such as α-glucosidase and α-amylase. For instance, one study reported IC50 values of 6.28 µM for α-glucosidase inhibition and 4.58 µM for α-amylase inhibition .

Table 1: Antidiabetic Activity of Related Compounds

Compoundα-Glucosidase Inhibition (%)α-Amylase Inhibition (%)
Compound A83.13 ± 0.8078.85 ± 2.24
Compound B73.15 ± 1.2372.65 ± 0.65
N-(5...TBDTBD

Antiviral Potential

Thiadiazole derivatives have also been explored for their antiviral properties. Compounds with similar structures have shown moderate to high antiviral activity by inhibiting DNA synthesis in viral pathogens . This mechanism is crucial for developing antiviral therapies targeting various viral infections.

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Compounds with similar functional groups have demonstrated significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases such as diabetes and neurodegenerative disorders .

Drug Design and Development

The unique structural features of this compound make it a valuable candidate in drug design. The thiadiazole ring is recognized as a privileged scaffold in medicinal chemistry due to its versatility and ability to modulate biological activity .

Case Studies and Research Findings

Numerous studies have focused on synthesizing and evaluating the biological activity of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their activity against various biological targets, finding promising results for antidiabetic and antiviral applications .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in metabolic pathways related to diabetes and viral replication .
  • In Vivo Studies : Further research is needed to validate the in vitro findings through in vivo models to assess the therapeutic efficacy and safety profile of these compounds.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Example Compound (): N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide

  • Key Differences:
    • Substituents: The analogue lacks the trifluoromethyl and furan groups but includes a trichloroethyl moiety.
    • Synthesis: Prepared via cyclization in DMF with iodine and triethylamine, contrasting with the target compound’s likely use of acetonitrile-mediated thiol coupling .
    • Activity: Exhibits antimicrobial and antitumor properties, but the absence of electron-withdrawing groups (e.g., CF₃) may reduce potency compared to the target compound.

Thiazole Derivatives ()

Example Compound: (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide

  • Key Differences: Core Structure: Thiazole (one nitrogen atom) vs. thiadiazole (two nitrogen atoms), altering electronic properties and hydrogen-bonding capacity.

Computational and Analytical Insights

  • Density Functional Theory (DFT): Used to model electron correlation effects in thiadiazole derivatives, predicting charge distribution and reactivity .
  • Crystallography: SHELX software aids in resolving crystal structures of similar compounds, confirming bond geometries and substituent orientations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via a two-step protocol:

Initial condensation : Reacting substituted phenyl isothiocyanates with hydrazine derivatives in acetonitrile under reflux (1–3 min) to form intermediates .

Cyclization : Treating intermediates with iodine and triethylamine in DMF to generate the 1,3,4-thiadiazole core. Sulfur elimination is observed during this step .

  • Critical Factors :

  • Reaction time : Prolonged heating during cyclization reduces yield due to byproduct formation.
  • Solvent purity : Anhydrous DMF ensures efficient iodine-mediated cyclization.
  • Yield and Purity : Typical yields range from 60–85%, with purity >90% confirmed by TLC and recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

  • Spectroscopic Methods :

  • 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 13C) and thiadiazole protons (δ 7.5–8.5 ppm in 1H) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
    • Chromatographic Validation :
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • HPLC : Achieve >95% purity with a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial Screening :

  • Broth microdilution : Test against S. aureus and E. coli (pH 7.4), noting pH-dependent activity (e.g., MIC 8–32 µg/mL) .
    • Cytotoxicity Assays :
  • MTT assay : Evaluate IC50 values in cancer cell lines (e.g., MCF-7 breast cancer cells) .

Advanced Research Questions

Q. How do structural modifications at the thiadiazole or furan moieties impact biological activity?

  • SAR Insights :

  • Thiadiazole substitution : Electron-withdrawing groups (e.g., -CF3) enhance antimicrobial potency but reduce solubility .
  • Furan methylation : 2,5-Dimethylfuran improves metabolic stability compared to unsubstituted analogs .
    • Case Study : Replacing the thiadiazole with a thiazole (as in ) reduces antitumor activity, highlighting the importance of the sulfur-rich core .

Q. What contradictions exist in reported biological data for similar compounds, and how can they be resolved?

  • Key Contradictions :

  • Discrepancies in antimicrobial MIC values (e.g., 8 vs. 32 µg/mL) due to pH variations (Frija et al., 2019) .
  • Divergent cytotoxicity results attributed to cell line-specific uptake mechanisms .
    • Resolution Strategies :
  • Standardize assay conditions (pH, incubation time).
  • Use orthogonal assays (e.g., live-cell imaging) to validate activity .

Q. How can the synthetic pathway be optimized to improve scalability?

  • Byproduct Mitigation :

  • Replace iodine with milder oxidizing agents (e.g., H2O2) to minimize sulfur byproducts .
    • Solvent Optimization :
  • Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .

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